molecular formula C8H16N4 B13331982 1-(3-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine

1-(3-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13331982
M. Wt: 168.24 g/mol
InChI Key: AXECFDFJSVCYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C8H16N4 and a molecular weight of 168.24 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of 1-(3-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 3-methylpentan-2-amine with 1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-(3-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds such as:

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

1-(3-methylpentan-2-yl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H16N4/c1-4-6(2)7(3)12-5-10-8(9)11-12/h5-7H,4H2,1-3H3,(H2,9,11)

InChI Key

AXECFDFJSVCYMC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)N1C=NC(=N1)N

Origin of Product

United States

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